

Comparative Guide: Mass Spectrometry Fragmentation of Z-Thr-onb

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Compound of Interest

Compound Name: Z-Thr-onb
CAS No.: 16879-84-8
Cat. No.: B579399

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Executive Summary

Z-Thr-onb (

-benzyloxycarbonyl-L-threonine-

-nitrobenzyl ester) represents a critical class of "caged" amino acid derivatives used in photo-responsive peptide synthesis and chemical biology. Its utility relies entirely on the integrity of the ortho-nitrobenzyl (onb) photolabile group.

This guide provides a technical analysis of the Mass Spectrometry (MS) fragmentation patterns of **Z-Thr-onb**. Unlike standard peptide reagents (e.g., Fmoc-Thr(tBu)-OH), **Z-Thr-onb** exhibits a unique "dual-labile" fragmentation signature due to the presence of both the acid-labile/hydrogenolysis-sensitive Z-group and the photo-labile ONB group. This guide compares these patterns to validate compound purity and prevent false positives arising from premature photolysis.

Part 1: Structural Context & Mechanistic Basis

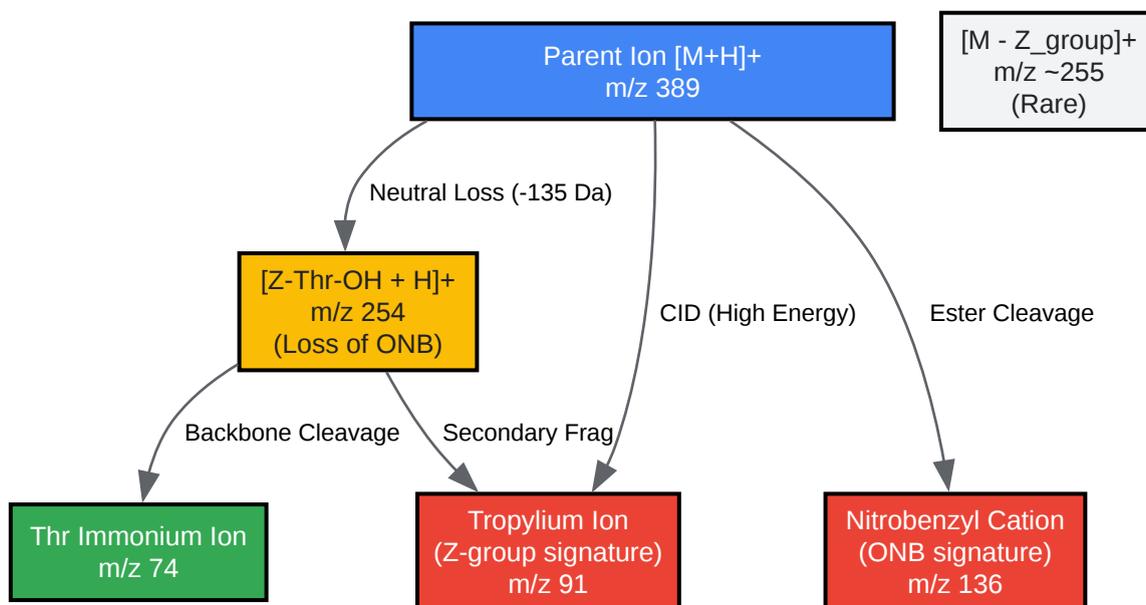
To interpret the MS data, one must understand the lability of the constituent moieties under Collision-Induced Dissociation (CID).

The Molecule: Z-Thr-onb

Feature	Z-Thr-onb (Target)	Z-Thr-OH (Uncaged Impurity)	Fmoc-Thr(tBu)-OH (Alternative)
Parent Ion	389.4	254.3	398.5
Base Peak (Typical)	m/z 91 (Tropylium) or 389	m/z 91 (Tropylium)	m/z 179 (Dibenzofulvene)
ONB Specific Ion	m/z 136 (Nitrobenzyl cation)	Absent	Absent
Z-Group Specific Ion	m/z 91	m/z 91	Absent
Fmoc Specific Ion	Absent	Absent	m/z 179
Neutral Loss	-135 Da (Loss of ONB)	-18 Da (Loss of)	-56 Da (Loss of tBu)
Interpretation	Intact photocage confirmed.	Warning: Premature photolysis or hydrolysis occurred.	Standard SPPS reagent detected.

Diagram 1: Z-Thr-onb Fragmentation Pathway

This diagram illustrates the competing fragmentation pathways observed in positive ion mode ESI-MS/MS.



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Caption: CID fragmentation pathway of **Z-Thr-onb** showing the divergence into Z-group (m/z 91) and ONB-group (m/z 136) diagnostic ions.

Part 3: Experimental Protocol for Validation

To distinguish "real" **Z-Thr-onb** from its degradation products, strict adherence to the following protocol is required. The ONB group is light-sensitive; improper handling will result in a spectrum resembling Z-Thr-OH (m/z 254), leading to false rejection of the batch.

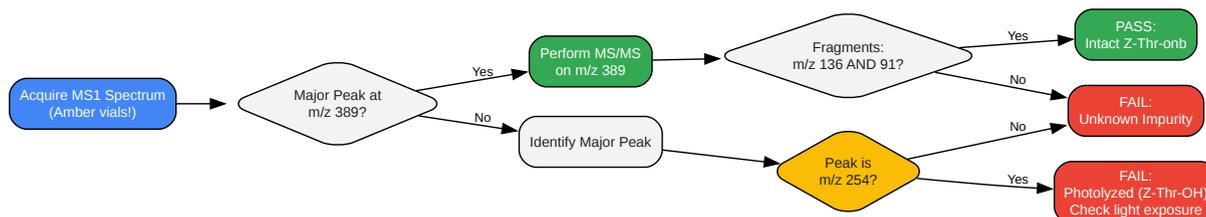
Workflow: "Dark-Mode" MS Analysis

- Sample Preparation (Critical Step):
 - Lighting: Perform all weighing and dilution in amber glassware or under red safety light. Avoid fluorescent lab lights.
 - Solvent: Dissolve 0.1 mg of **Z-Thr-onb** in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Note: Avoid methanolic solvents if long storage is expected, to prevent transesterification, though Acetonitrile is preferred for short runs.

- Instrument Setup (Direct Infusion ESI):
 - Flow Rate: 5–10 $\mu\text{L}/\text{min}$.
 - Polarity: Positive Mode ().
 - Source Temp: Keep C. High source temperatures can induce thermal degradation of the nitrobenzyl ester.
 - Cone Voltage: Low (15–20 V) to preserve the molecular ion.
- Data Acquisition:
 - MS1 Scan: Verify dominant peak at m/z 389.
 - MS2 (Product Ion Scan): Select m/z 389 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.
 - Validation: Look for the emergence of m/z 136 before m/z 91 as CE increases, confirming the presence of the ONB ester.

Diagram 2: QC Decision Logic

Use this logic flow to interpret your spectral data.



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Caption: QC decision tree for validating **Z-Thr-onb**. Presence of m/z 254 as the parent ion indicates premature photolysis.

Part 4: Troubleshooting & Insights

The "Ghost" Peak at m/z 254

If your MS1 spectrum shows a 100% abundance of m/z 254 and negligible m/z 389, but the bottle is labeled **Z-Thr-onb**:

- Cause: The sample was likely exposed to ambient UV/blue light during weighing. The ONB group cleaves efficiently at 300–365 nm.
- Remedy: Repeat prep in total darkness. If m/z 254 persists, the bulk material has degraded.

Differentiating ONB from Other Groups

- vs. Benzyl Ester (OBn): A standard benzyl ester would also lose the ester group, but the fragment mass would differ (Benzyl = 91, Nitrobenzyl = 136). The presence of the nitro group shifts the mass by +45 Da compared to standard Z-Thr-OBn.
- vs. Fmoc: Fmoc derivatives produce a massive signal at m/z 179 (dibenzofulvene). **Z-Thr-onb** will be silent at m/z 179.

In-Source Fragmentation

Nitrobenzyl esters are thermally labile. If you see a mix of 389 and 254 in the MS1 scan (before fragmentation):

- Lower the Desolvation Temperature.
- Lower the Cone Voltage.
- If the ratio 389:254 is constant regardless of voltage, the sample contains uncaged impurity.

References

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Sources

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